N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a carboxamide linkage at the 3-position of the quinoline core and a 4-hydroxy substituent. The compound features a 3,4-dimethoxyphenyl group attached to the carboxamide nitrogen, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKXWJFYMYNNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and amide formation to yield the final product. The key steps include:
Condensation: 3,4-dimethoxybenzaldehyde reacts with an appropriate amine to form an imine intermediate.
Cyclization: The imine undergoes cyclization in the presence of a catalyst to form the quinoline core.
Amide Formation: The quinoline derivative is then reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating reactive intermediates for further functionalization:
The acidic route is preferred for higher yields, while the basic method avoids ester cleavage in multifunctional analogs .
Esterification
The hydroxyl group at the 4-position undergoes esterification, enhancing lipophilicity for pharmacological applications:
| Reagents | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | Pyridine | 0°C → RT, 4 hr | 4-acetoxyquinoline-3-carboxamide | 88% |
| Benzoyl chloride | DMAP | Dichloromethane, RT, 12 hr | 4-benzoyloxyquinoline-3-carboxamide | 91% |
Ester derivatives show improved membrane permeability compared to the parent compound.
Nucleophilic Substitution
The fluorine atom at the 6-position (if present) or the hydroxyl group participates in nucleophilic substitution. For the hydroxyl variant:
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl bromide | NaH, DMF | 90°C, 8 hr | 4-ethoxyquinoline-3-carboxamide | 65% |
| Benzyl bromide | K₂CO₃, acetone | Reflux, 12 hr | 4-benzyloxyquinoline-3-carboxamide | 58% |
Alkylation of the hydroxyl group modulates electronic properties and bioactivity .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes selective demethylation under strong Lewis acids:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.0 equiv) | CH₂Cl₂, −78°C → RT, 6 hr | 3,4-dihydroxyphenyl-substituted analog | 47% |
| HI (excess) | AcOH, reflux, 24 hr | Partial demethylation at 3-position | 32% |
Demethylation products exhibit altered binding affinities in mechanistic studies.
Cyclization Reactions
The quinoline core participates in cyclization to form fused heterocycles. For example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃, DMF | 80°C, 4 hr | Chloroquinoline intermediate | 76% |
| NH₂NH₂·H₂O | Ethanol, reflux, 8 hr | Pyrazolo[4,3-c]quinoline derivative | 63% |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Metal-Catalyzed Cross-Coupling
The carboxamide group facilitates palladium-catalyzed couplings for aryl-functionalized derivatives:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 12 hr | Biaryl-substituted carboxamide | 54% |
| CuI, proline | DMSO, 80°C, 6 hr | Alkyne-functionalized analog | 41% |
Cross-coupling reactions enable conjugation with bioactive moieties .
Reductive Amination
The carboxamide group is reduced to a primary amine under catalytic hydrogenation:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 60 psi, 24 hr | 3-aminomethyl-4-hydroxyquinoline | 69% |
| LiAlH₄ | THF, reflux, 6 hr | Secondary amine derivative | 58% |
Aminated derivatives show enhanced solubility and pharmacokinetic profiles.
Photochemical Reactions
UV irradiation induces dimerization via the quinoline core:
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), acetone, 48 hr | Dimeric quinoline-carboxamide | Study of aggregation-induced emission |
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabling tailored modifications for drug discovery and materials science. Experimental protocols and yields are derived from validated methodologies in peer-reviewed literature .
Scientific Research Applications
Antimicrobial Activity
N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide displays notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antibiotics.
- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations (MIC values ranging from 5 to 20 µg/mL) .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro assays demonstrated that this compound significantly inhibited the growth of gastric cancer cells with an IC50 value of 15 µM, showcasing its potential as a lead compound in cancer therapy .
Table 2: Mechanisms of Action
| Target | Effect |
|---|---|
| Bacterial RNA Polymerase | Inhibition of transcription |
| Cancer Cell Receptors | Induction of apoptosis |
Industrial Applications
Beyond biological applications, this compound is also explored in industrial settings for its potential in material science.
- Application : The compound is being studied for use in developing new materials with unique electronic properties due to its ability to form stable complexes with metal ions .
Table 3: Future Research Directions
| Focus Area | Description |
|---|---|
| SAR Studies | Identifying more effective derivatives |
| Combination Therapies | Exploring synergistic effects with other drugs |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacokinetic Implications
- Lipophilicity : The chloro-substituted compound exhibits higher molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility compared to methoxy derivatives.
- Metabolic Stability : Methylated analogs like show increased resistance to oxidative metabolism due to steric hindrance, whereas the hydroxy group in the target compound may facilitate Phase II conjugation .
Biological Activity
N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can inhibit key enzymes involved in bacterial and viral replication. For instance, it has been shown to interact with bacterial RNA polymerase and viral enzymes, disrupting their function and thereby preventing pathogen proliferation. Molecular docking studies further support these findings by demonstrating the compound's ability to bind to the active sites of these enzymes.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound possesses significant antimicrobial properties against various pathogens. Its effectiveness is enhanced by the presence of the methoxy groups on the phenyl ring, which may increase lipophilicity and facilitate better membrane penetration .
- Antiviral Properties : The compound has shown promise in inhibiting viral growth. For example, derivatives with similar structural features have demonstrated high inhibition rates against viruses like H5N1, with low cytotoxicity. This suggests a favorable therapeutic index for potential antiviral applications .
- Anticancer Potential : The anticancer properties of quinoline derivatives are well-documented. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antiviral | Significant inhibition of viral replication | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
Case Study: Antiviral Activity
In a study evaluating the antiviral potential of quinoline derivatives, this compound was found to exhibit notable efficacy against H5N1 virus strains. The compound demonstrated a virus growth inhibition rate exceeding 90% while maintaining low cytotoxicity levels (IC50 values around 2.4%) in non-cancerous cell lines .
Case Study: Anticancer Activity
Another significant study investigated the cytotoxic effects of various quinoline derivatives on gastric cancer cell lines. This compound showed promising results with an IC50 value indicating potent activity against these cancer cells while sparing normal cells from toxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications in the molecular structure influence biological activity. The presence of methoxy groups at specific positions on the phenyl ring enhances both lipophilicity and biological activity. This modification allows for better interaction with biological targets and improved pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-hydroxyquinoline-3-carboxylic acid derivatives and substituted anilines. Optimization involves:
- Using coupling agents like EDCI or DCC to enhance amide bond formation efficiency .
- Catalytic acid/base conditions (e.g., HATU or pyridine) to improve yield .
- Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~353) .
Q. What in vitro biological screening models are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., NADH depletion for oxidoreductases) .
- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given structural similarities to known receptor modulators .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of modifications to the dimethoxyphenyl or quinoline moieties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with methoxy groups replaced by halogens (e.g., Cl, F) or alkyl chains to evaluate electronic/hydrophobic effects .
- Scaffold Hybridization : Fuse the quinoline core with pyrimidine or isoquinoline systems to assess rigidity and binding pocket compatibility .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding sites) .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies involving this compound?
- Methodological Answer :
- Batch Reproducibility Checks : Re-synthesize the compound and confirm purity via HPLC and NMR to rule out synthetic variability .
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and harmonized protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Meta-Analysis : Compare data across studies while adjusting for confounding factors (e.g., cell passage number, serum concentration in culture media) .
Q. What methodologies are suitable for assessing the compound’s stability under varying pH, temperature, and solvent conditions during experimental workflows?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Heat at 40–80°C in DMSO or aqueous solutions; track decomposition using TLC or LC-MS .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; assess photodegradation products .
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and PBS; avoid prolonged storage in protic solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
